

Tetrakis(dimethylamino)zirconium vs. Tetrakis(ethylmethylanino)zirconium for HfZrO thin films.

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Compound of Interest

Compound Name: Tetrakis(dimethylamino)zirconium

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A Comparative Guide: TDMAZ vs. TEMAZ Precursors for Ferroelectric HfZrO Thin Films

For researchers and scientists in materials science and semiconductor device fabrication, the choice of chemical precursors is a critical determinant of thin film quality and performance. In the realm of ferroelectric hafnium zirconium oxide (HfZrO) thin films, two common zirconium precursors, **Tetrakis(dimethylamino)zirconium** (TDMAZ) and Tetrakis(ethylmethylanino)zirconium (TEMAZ), are often considered. This guide provides an objective comparison of these precursors, supported by experimental data, to inform precursor selection for atomic layer deposition (ALD) processes.

A detailed comparative study reveals that the choice between TDMAZ and TEMAZ has a significant impact on the chemical, physical, and electrical properties of the resulting HfZrO thin films. The primary distinction lies in the ligand structure of the precursors, which influences their thermal stability and decomposition pathways, ultimately affecting film purity, crystallinity, and ferroelectric performance.

Performance Comparison: TDMAZ vs. TEMAZ

A key study comparing Hf_{0.5}Zr_{0.5}O₂ thin films grown by ALD using either TDMA-based (TDMAH and TDMAZ) or TEMA-based (TEMAH and TEMAZ) precursors highlights the

advantages of the dimethylamino ligands. The films deposited with TDMA precursors exhibited a lower carbon impurity concentration and a slightly larger grain size.^{[1][2]} These characteristics are beneficial for promoting the desirable ferroelectric orthorhombic phase and mitigating the "wake-up" effect, a phenomenon where the remanent polarization increases with electric field cycling.^{[1][2]}

Property	TDMAZ-based HfZrO	TEMAZ-based HfZrO	Reference
Carbon Impurity Concentration	~2.4 atomic %	~3.9 atomic %	^[1]
Average Grain Size	~8.5 nm	~7.1 nm	^[1]
Double Remanent Polarization (2Pr)	~40 $\mu\text{C}/\text{cm}^2$ (with suppressed wake-up)	Prone to significant wake-up effect	^{[1][2]}
Leakage Current	Lower in the low-field region (< ~1.5 MV/cm)	Higher in the low-field region	^[1]
Endurance	> 109 cycles at 2.5 MV/cm	~107 cycles at 3.0 MV/cm	^[1]

The lower carbon content in the TDMAZ-derived films is attributed to the more stable dimethylamino ligands, which are less prone to thermal decomposition compared to the ethylmethylamino ligands in TEMAZ.^[1] This higher purity contributes to a more ideal crystalline structure, enhancing the ferroelectric properties of the film.

Experimental Protocols

The following is a representative experimental protocol for the deposition of Hf_{0.5}Zr_{0.5}O₂ thin films using TDMA-based precursors via thermal ALD.

Substrate: TiN (50 nm) / Ti (5 nm) / SiO₂ / p-type Si

Deposition Tool: 4-inch diameter scale thermal ALD reactor

Precursors:

- Hafnium: Tetrakis(dimethylamino)hafnium (TDMAH)
- Zirconium: **Tetrakis(dimethylamino)zirconium** (TDMAZ)
- Oxygen Source: Ozone (O₃) at a concentration of 190 g/m³

Deposition Parameters:

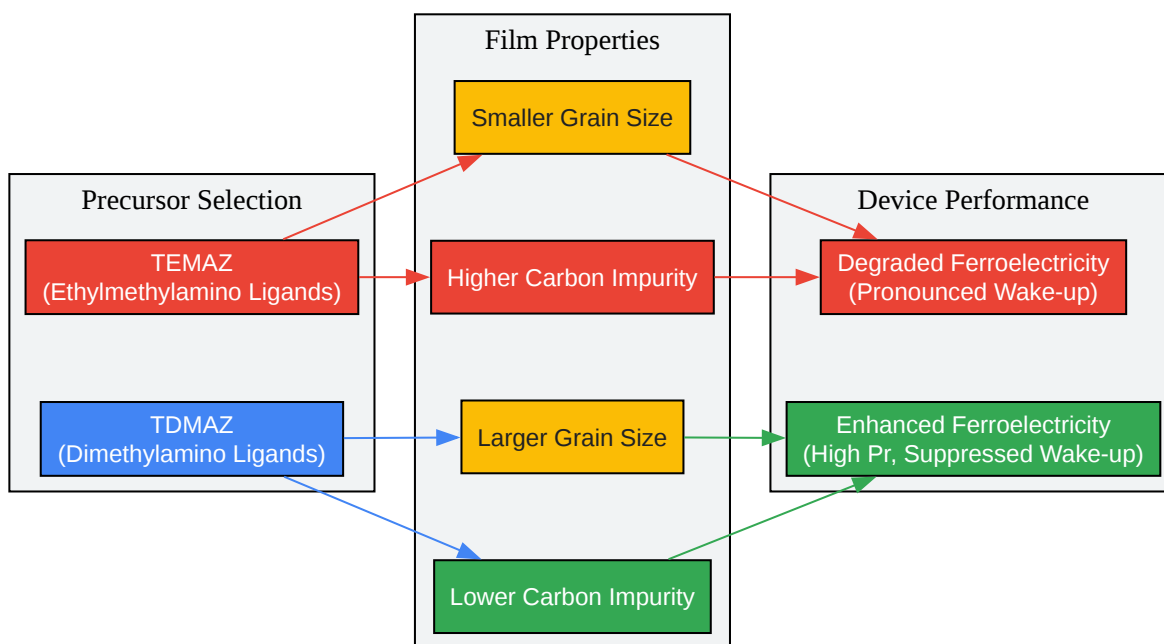
- Substrate Temperature: 260 °C[1]
- Hf:Zr ALD Cycle Ratio: 1:1 to achieve a Hf_{0.5}Zr_{0.5}O₂ composition[1]
- Single ALD Cycle:
 - Source feeding: 2 seconds
 - Source purge: 20 seconds
 - Ozone feeding: 3 seconds
 - Ozone purge: 10 seconds
- Growth Rate: Approximately 0.13 nm per cycle[1]

Post-Deposition Processing:

- Top Electrode: TiN, deposited by reactive sputtering.
- Annealing: A post-metallization annealing step is typically performed to crystallize the film into the desired ferroelectric phase.

Logical Workflow: Precursor to Performance

The choice of precursor directly influences the resulting film properties and, consequently, the device performance. The following diagram illustrates this relationship.



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Caption: Precursor choice impacts film properties and device performance.

Conclusion

For the deposition of high-quality ferroelectric HfZrO thin films,

Tetrakis(dimethylamino)zirconium (TDMAZ) demonstrates clear advantages over Tetrakis(ethylmethylamino)zirconium (TEMAZ). The resulting films from TDMAZ exhibit lower carbon contamination and larger grain sizes, which contribute to superior ferroelectric properties, including a high remanent polarization with a suppressed wake-up effect and improved electrical reliability.^{[1][2]} These findings suggest that for applications demanding robust and stable ferroelectric performance, TDMAZ is the more favorable precursor choice.

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References

- 1. A Comparative Study on the Ferroelectric Performances in Atomic Layer Deposited Hf_{0.5}Zr_{0.5}O₂ Thin Films Using Tetrakis(ethylmethylamino) and Tetrakis(dimethylamino) Precursors - PMC [pmc.ncbi.nlm.nih.gov]
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